Product packaging for 1-(4,5-Dimethylpyridin-3-YL)ethanone(Cat. No.:CAS No. 56704-28-0)

1-(4,5-Dimethylpyridin-3-YL)ethanone

Cat. No.: B3272484
CAS No.: 56704-28-0
M. Wt: 149.19 g/mol
InChI Key: QGHINDWOCKVTPK-UHFFFAOYSA-N
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Description

1-(4,5-Dimethylpyridin-3-yl)ethanone is an organic compound with the CAS Registry Number 56704-28-0 . It has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . The compound features a pyridine ring core, which is a privileged structure in medicinal chemistry, substituted with methyl groups at the 4 and 5 positions and an acetyl group (ethanone) at the 3 position . This structure makes it a valuable building block, or synthetic intermediate, for the preparation of more complex molecules. Researchers utilize such specialized pyridine derivatives in various fields, including pharmaceuticals and agrochemicals. For instance, derivatives of dimethylpyridine have been identified as key scaffolds in the discovery of novel AMP-activated protein kinase (AMPK) activators for cancer research , and similar pyridinyl compounds are frequently employed in the synthesis of potential inhibitors for enzymes like PARP and 11β-HSD1 . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B3272484 1-(4,5-Dimethylpyridin-3-YL)ethanone CAS No. 56704-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,5-dimethylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-10-5-9(7(6)2)8(3)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHINDWOCKVTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290271
Record name 1-(4,5-Dimethyl-3-pyridinyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56704-28-0
Record name 1-(4,5-Dimethyl-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56704-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,5-Dimethyl-3-pyridinyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of 1 4,5 Dimethylpyridin 3 Yl Ethanone

Retrosynthetic Analysis and Strategic Disconnections for 1-(4,5-Dimethylpyridin-3-YL)ethanone

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

C-C Bond Disconnection: The most straightforward disconnection is at the C-C bond between the pyridine (B92270) ring and the carbonyl carbon of the ethanone (B97240) (acetyl) group. This approach simplifies the target into a 4,5-dimethylpyridine synthon and an acetyl cation synthon. The corresponding synthetic equivalents would be a metalated 4,5-dimethylpyridine derivative (e.g., a lithiated or Grignard reagent) and an acylating agent like acetyl chloride or acetic anhydride. This strategy relies on the successful functionalization of a pre-existing pyridine ring.

Pyridine Ring Disconnection: A more fundamental approach involves the deconstruction of the pyridine ring itself. This can be envisioned through several classical named reactions:

Hantzsch-type Disconnection: Breaking the ring according to the logic of the Hantzsch pyridine synthesis leads to simpler acyclic precursors. This would involve disconnecting the C2-C3 and N1-C6 bonds, and the C4-C5 and C3-N bonds, ultimately leading back to a β-dicarbonyl compound, an aldehyde, an enamine, and an ammonia (B1221849) source. baranlab.orgorganic-chemistry.orgwikipedia.org

Cycloaddition Disconnection: Viewing the pyridine as a product of a cycloaddition reaction, such as an inverse-electron-demand Diels-Alder reaction, would lead to disconnection into a diene (e.g., a 1,2,4-triazine (B1199460) derivative) and a dienophile (e.g., an enamine or alkyne). nih.govacsgcipr.org

These retrosynthetic pathways form the basis for the various synthetic routes discussed below.

Classical and Modern Synthetic Routes for the Construction of the 4,5-Dimethylpyridine Core with Ethanone Moiety

Building upon the retrosynthetic analysis, several synthetic methodologies can be proposed for the construction of this compound.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and operational simplicity. nih.govtaylorfrancis.comgrowingscience.com For the synthesis of highly substituted pyridines, several MCRs have been developed.

A plausible one-pot approach for this compound could involve the condensation of:

An enamine or enone.

A 1,3-dicarbonyl compound (e.g., acetylacetone (B45752) to provide the C3-acetyl group and C4-methyl group).

An ammonia source (e.g., ammonium (B1175870) acetate).

An appropriate aldehyde or ketone to complete the ring and provide the C5-methyl group.

These reactions are often catalyzed by acids or bases and can be promoted by microwave irradiation to reduce reaction times and improve yields. nih.gov

Table 1: Representative Conditions for Multicomponent Pyridine Synthesis

Catalyst/Promoter Solvent Temperature Key Features
Mg-Al Hydrotalcite Toluene Reflux Heterogeneous, reusable solid base catalyst. growingscience.com
Ammonium Fluoride Ethanol (B145695) Mild Conditions Effective for synthesizing cycloalkane-fused pyridines. researchgate.net
Microwave Irradiation Solvent-free Varies Green chemistry approach, rapid synthesis. nih.gov

Site-Specific Functionalization of Pre-existing Pyridine Rings

This strategy involves introducing the acetyl group onto a pre-formed 4,5-dimethylpyridine or a related precursor. Direct Friedel-Crafts acylation of pyridine is generally ineffective because the nitrogen atom is acylated first, deactivating the ring towards further electrophilic attack. youtube.com Therefore, alternative methods are required.

Metalation and Acylation: A common strategy involves the directed ortho-metalation of a pyridine derivative. Starting with a suitable precursor like 3-bromo-4,5-dimethylpyridine, lithiation with a strong base (e.g., n-butyllithium or LDA) at low temperatures, followed by quenching with an acylating agent like acetyl chloride or N,N-dimethylacetamide, could install the acetyl group at the C3 position. youtube.com

Radical Acylation (Minisci-type reaction): The Minisci reaction allows for the acylation of protonated N-heteroarenes using nucleophilic acyl radicals. mdpi.com Acyl radicals can be generated from aldehydes (e.g., acetaldehyde) or carboxylic acid derivatives using an oxidant like ammonium persulfate. This reaction typically occurs under acidic conditions to activate the pyridine ring, favoring substitution at the C2 or C4 positions. Achieving C3 selectivity would be a significant challenge and might require specific directing groups. mdpi.com

Building the pyridine ring from acyclic precursors is a powerful strategy for controlling the substitution pattern.

Hantzsch Synthesis Variations: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, which typically yields a symmetrically substituted 1,4-dihydropyridine (B1200194) that must be subsequently oxidized. organic-chemistry.orgwikipedia.org To create the unsymmetrical target molecule this compound, a modified Hantzsch reaction would be necessary. A plausible approach could involve the reaction of 3-aminobut-2-enenitrile (as the enamine component), pentane-2,4-dione (as the β-dicarbonyl component), and an ammonia source. The resulting dihydropyridine (B1217469) intermediate would then be oxidized using an oxidizing agent such as nitric acid, manganese dioxide, or simply air to yield the final aromatic pyridine. baranlab.org

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions are a modern and efficient method for pyridine synthesis. acsgcipr.org This approach typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an enamine or ynamine. nih.govresearchgate.netnih.gov For the target molecule, a hypothetical route could involve the reaction of a suitably substituted enamine with a 1,2,4-triazine. The initial cycloadduct would then undergo a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to form the aromatic pyridine ring. acsgcipr.org The selection of appropriately substituted precursors is critical to achieving the desired 4,5-dimethyl-3-acetyl substitution pattern.

Table 2: Comparison of Ring Construction Strategies

Method Precursors Key Steps Advantages Challenges
Hantzsch Synthesis Aldehyde, β-dicarbonyl, enamine/ammonia Condensation, cyclization, oxidation organic-chemistry.orgwikipedia.org High convergence, uses simple precursors. Often requires oxidation step, can produce symmetric byproducts.

| Cycloaddition | Azadiene (e.g., 1,2,4-triazine), dienophile (enamine/alkyne) | [4+2] cycloaddition, retro-[4+2] extrusion nih.govacsgcipr.org | High efficiency, good regiochemical control. | Availability and stability of azadiene precursors. nih.gov |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Regardless of the chosen synthetic route, optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The choice of catalyst can dramatically influence reaction outcomes. In Hantzsch-type syntheses, both Brønsted acids (like p-toluenesulfonic acid, PTSA) and Lewis acids can be effective. wikipedia.org For functionalization reactions, metal catalysts (e.g., palladium) are common in cross-coupling, while iron or copper salts are often used in radical acylations. youtube.com

Solvent Effects: The solvent can affect reactant solubility, reaction rates, and even the reaction pathway. For instance, polar aprotic solvents like DMF or DMSO are often used for metal-catalyzed reactions, while alcohols like ethanol or isopropanol (B130326) are common for Hantzsch condensations. acs.orgnih.gov In some modern cycloaddition reactions, highly fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to uniquely promote alternative reaction pathways. nih.gov

Temperature and Time: These parameters are interdependent and must be carefully controlled. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts or decomposition of the product. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. mdpi.com

Table 3: Parameters for Optimization in Pyridine Synthesis

Parameter Examples of Variations Potential Impact
Catalyst MeSO₃H, Pd(OAc)₂, p-TsOH, Isothiourea Increased reaction rate, improved selectivity. acs.orgresearchgate.netresearchgate.net
Solvent DMF, DMSO, Toluene, Ethanol, THF, MeCN Affects solubility, stability of intermediates, and reaction pathway. wikipedia.orgacs.org
Temperature Room temperature to reflux (~25°C to 150°C) Influences reaction kinetics and side-product formation. acs.org

| Reactant Ratio | 1.0 to 2.0 equivalents | Can drive the reaction to completion and maximize conversion of the limiting reagent. researchgate.net |


Catalyst Screening and Selection for Efficient Transformations

The choice of catalyst is paramount in directing the regioselectivity and efficiency of pyridine synthesis. Transition-metal catalysts, in particular, have been extensively explored for their ability to mediate the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial steps in constructing the pyridine scaffold. thieme-connect.com

Catalytic systems involving palladium, rhodium, copper, and iron are frequently employed in cross-coupling and annulation reactions to build the substituted pyridine ring. nih.govresearchgate.netacs.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective for introducing aryl or vinyl groups to a pyridine precursor. mdpi.com Rhodium catalysts have shown exceptional activity and enantioselectivity in the asymmetric synthesis of piperidines from pyridine derivatives, a process that could be adapted for creating chiral analogs. acs.org

Inexpensive and abundant metals like iron have also emerged as viable catalysts. Iron-catalyzed [3+3] annulation of oxime acetates with enaminones provides an operationally simple and additive-free route to multisubstituted pyridines. researchgate.net The selection of the catalyst is often guided by the specific bond being formed and the functional group tolerance required for the desired substitution pattern on the pyridine ring.

Table 1: Overview of Catalysts in Substituted Pyridine Synthesis

Catalyst Type Transformation Relevance to Synthesis Reference
**Palladium (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) ** C-C and C-N Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Formation of the pyridine ring or introduction of substituents. mdpi.comresearchgate.net mdpi.comresearchgate.net
Rhodium (e.g., Rh-complexes) Asymmetric Carbometalation / Reductive Heck Reaction Enantioselective synthesis of pyridine derivatives. acs.org acs.org
Copper (e.g., Cu(I)) C-N Cross-Coupling N-iminative coupling in cascade reactions to form the pyridine ring. nih.gov nih.gov
Iron (e.g., FeCl₃) Annulation / Cyclization [3+3] annulation for constructing the pyridine core from acyclic precursors. researchgate.netresearchgate.net researchgate.netresearchgate.net

| Activated Fly Ash | Cyclization | Heterogeneous catalysis for imidazo[1,2-a]pyridine (B132010) synthesis, demonstrating potential for green catalysis in related pyridine systems. bhu.ac.in | bhu.ac.in |

Solvent Effects and Temperature Regimes in Reaction Pathways

The reaction environment, defined by the solvent and temperature, significantly influences the outcome of synthetic transformations leading to pyridine derivatives. The polarity of the solvent can affect reactant solubility, the stability of intermediates and transition states, and ultimately, the reaction rate and product yield. bhu.ac.inevitachem.com

In the synthesis of imidazo[1,2-a]pyridines, a related class of heterocyclic compounds, polar solvents like methanol (B129727) and acetonitrile (B52724) have been shown to provide significantly higher yields compared to less polar solvents such as dichloromethane (B109758) and toluene. bhu.ac.in Water, while being an environmentally benign solvent, can sometimes lead to lower yields in certain synthetic routes. bhu.ac.in

Temperature is another critical parameter. Many classical pyridine syntheses require elevated temperatures (reflux conditions) to proceed at a reasonable rate. google.com However, modern techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. nih.govacs.org For example, the one-pot, four-component synthesis of certain pyridine derivatives saw yields of 82-94% in 2-7 minutes under microwave irradiation, compared to conventional heating methods. acs.org The optimization of temperature is crucial; for instance, some reactions are initiated at low temperatures (e.g., 0-10°C) before being raised to room temperature or higher to control the reaction kinetics and minimize side products. google.com

Table 2: Influence of Solvent and Temperature on Pyridine Synthesis

Parameter Condition Effect on Reaction Common Examples Reference
Solvent Polar (e.g., Ethanol, Methanol, Acetonitrile) Enhanced yields by stabilizing polar intermediates. One-pot multicomponent reactions. nih.govacs.org bhu.ac.innih.govacs.org
Non-polar (e.g., Toluene, Dichloromethane) Moderate yields, often used in transition-metal catalyzed reactions. Ruthenium-catalyzed cycloisomerization. organic-chemistry.org bhu.ac.inorganic-chemistry.org
Temperature Low to Ambient (0°C - 25°C) Controlled reaction initiation, improved selectivity. Stepwise addition of reagents. google.com google.com
Reflux (Elevated Temperature) Drives reaction to completion in conventional heating methods. Classical condensation reactions. bhu.ac.in

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance safety and efficiency. researchgate.netnih.govmdpi.com Key strategies include the development of one-pot multicomponent reactions, the use of environmentally benign and recyclable catalysts, and the adoption of energy-efficient techniques like microwave synthesis. nih.govacs.org

Multicomponent reactions (MCRs) are particularly advantageous as they combine several synthetic steps into a single operation, reducing solvent waste, energy consumption, and purification efforts. nih.gov The synthesis of highly substituted pyridines via a cascade reaction involving a copper-catalyzed cross-coupling, electrocyclization, and air oxidation exemplifies a modular and efficient green approach. nih.gov

The choice of catalyst is a central theme in green pyridine synthesis. The use of heterogeneous catalysts, such as activated fly ash, offers advantages like easy separation from the reaction mixture and potential for recycling, aligning with green chemistry principles. bhu.ac.in Similarly, employing catalysts based on abundant and non-toxic metals like iron is a more sustainable alternative to precious metal catalysts. researchgate.netresearchgate.net

Solvent selection also plays a critical role. The use of greener solvents like ethanol or even water, or conducting reactions under solvent-free conditions, significantly reduces the environmental footprint of the synthesis. bhu.ac.innih.gov Microwave-assisted organic synthesis has been recognized as a powerful green chemistry tool, enabling rapid and efficient reactions often with higher yields than conventional methods. acs.org

Table 3: Green Chemistry Approaches in Pyridine Synthesis

Green Chemistry Principle Approach Advantages Reference
Atom Economy / Process Efficiency One-Pot Multicomponent Reactions Reduces waste, saves time and energy, simplifies procedures. nih.gov nih.govnih.govacs.org
Catalysis Use of reusable heterogeneous catalysts (e.g., Activated Fly Ash) Simplifies product purification, catalyst can be recycled. bhu.ac.in bhu.ac.in
Use of earth-abundant metal catalysts (e.g., Iron) Low cost, low toxicity compared to precious metals. researchgate.netresearchgate.net researchgate.netresearchgate.net
Safer Solvents & Auxiliaries Use of green solvents (e.g., Ethanol, Water) or solvent-free conditions Reduces volatile organic compound (VOC) emissions, minimizes environmental impact. bhu.ac.innih.gov bhu.ac.innih.gov

| Energy Efficiency | Microwave-Assisted Synthesis | Shorter reaction times, increased yields, lower energy consumption. acs.org | nih.govacs.orgnih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies for 1 4,5 Dimethylpyridin 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 1-(4,5-Dimethylpyridin-3-YL)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, confirming the substitution pattern on the pyridine (B92270) ring and the identity of the acetyl group.

While specific experimental data for this exact compound is not widely published, a hypothetical analysis based on its structure allows for the prediction of its NMR spectra. The ¹H NMR spectrum would feature distinct signals for the two aromatic protons and the three methyl groups. The ¹³C NMR spectrum would correspondingly show nine unique carbon signals, including those for the carbonyl group, the pyridine ring carbons, and the methyl carbons. chemcd.comchemcd.com

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
C=O-~198-202
Pyridine C2-H~8.8 (singlet)~150-155
Pyridine C3-~130-135
Pyridine C4-~145-150
Pyridine C5-~135-140
Pyridine C6-H~8.6 (singlet)~148-152
C4-CH₃~2.3 (singlet)~18-22
C5-CH₃~2.4 (singlet)~16-20
COCH₃~2.6 (singlet)~25-30

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

To unambiguously assign each proton and carbon signal and to confirm the connectivity, a suite of 2D NMR experiments is essential. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. epfl.ch For this molecule, COSY would primarily show no cross-peaks between the aromatic protons (C2-H and C6-H) and the methyl protons, confirming their isolation from each other by quaternary carbons or the nitrogen atom.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). epfl.ch It would definitively link the proton signals of the three methyl groups and the two aromatic protons to their corresponding carbon signals. For instance, the proton signal at ~2.6 ppm would show a cross-peak to the carbon signal at ~25-30 ppm, assigning them to the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.comepfl.ch It is used to piece together the entire carbon skeleton. Key HMBC correlations for this compound would include:

The acetyl protons (~2.6 ppm) correlating to the carbonyl carbon (~198-202 ppm) and the C3 of the pyridine ring.

The C2-H proton correlating to C3, C4, and C6.

The C6-H proton correlating to C2, C4, and C5.

The C4-CH₃ protons correlating to C3, C4, and C5.

The C5-CH₃ protons correlating to C4, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. harvard.edu For this planar aromatic system, NOESY would show correlations between adjacent protons, such as between the C2-H and the C4-CH₃ protons, and between the C6-H and the C5-CH₃ protons, further confirming the substitution pattern.

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing information about molecular structure, conformation, and packing in the crystal lattice. mdpi.com If this compound can exist in different crystalline forms (polymorphs), ssNMR would be instrumental in their characterization. Each polymorph, having a unique crystal packing and potentially different molecular conformations, would yield a distinct ssNMR spectrum. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra, where shifts in carbon resonances would indicate different crystalline environments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. nih.govchemrxiv.org For this compound, with a molecular formula of C₉H₁₁NO chemcd.comchemcd.com, the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with high confidence. nih.gov

HRMS Data for this compound

Parameter Value Source
Molecular FormulaC₉H₁₁NO chemcd.comchemcd.com
Molecular Weight149.192 g/mol chemcd.com
Calculated Exact Mass149.08406 Da(Calculated)

Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), HRMS helps to elucidate the molecular structure. nih.govnih.gov The fragmentation pattern provides a "fingerprint" of the molecule's structure.

Plausible Fragmentation Pathways:

A primary fragmentation pathway for this compound would be the alpha-cleavage of the bond between the carbonyl carbon and the acetyl methyl group, leading to the loss of a methyl radical (•CH₃). mdpi.com

Loss of a Methyl Radical (•CH₃): The most common initial fragmentation would be the loss of the acetyl methyl group to form a stable acylium ion.

[M - CH₃]⁺: m/z 134.0604

Loss of Carbon Monoxide (CO): The resulting acylium ion can then lose a molecule of carbon monoxide.

[M - CH₃ - CO]⁺: m/z 106.0651 (corresponding to the dimethylpyridine cation).

Another characteristic fragmentation involves the cleavage of the bond between the pyridine ring and the acetyl group. arkat-usa.org

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com While no published crystal structure for this compound was found, this technique would provide unequivocal proof of its molecular structure if suitable crystals could be grown. researchgate.net

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the orientation of the acetyl and methyl substituents. Furthermore, SCXRD reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (if applicable), π-π stacking, and van der Waals forces. ncl.ac.uk This information is critical for understanding the physical properties of the solid material, including its melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. malayajournal.org Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for confirming the presence of key structural motifs. thermofisher.com For this compound, the spectra would be dominated by vibrations from the acetyl group and the substituted pyridine ring. chemcd.com

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
C-H stretching (aromatic)3000 - 3100Pyridine ring C-H bonds
C-H stretching (aliphatic)2850 - 3000Methyl group C-H bonds
C=O stretching1680 - 1710Strong absorption characteristic of an aryl ketone
C=N and C=C stretching1550 - 1650Pyridine ring vibrations
C-H bending (aliphatic)1350 - 1470Methyl group scissoring and bending modes

The strong absorption band around 1690 cm⁻¹ in the FT-IR spectrum would be a clear indicator of the conjugated carbonyl (C=O) group. The various bands in the 1400-1650 cm⁻¹ region would correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring. researchgate.net The C-H stretching bands above and below 3000 cm⁻¹ would confirm the presence of both aromatic and aliphatic protons, respectively. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The chromophores in this compound are the pyridine ring and the carbonyl group. The conjugation between the aromatic ring and the ketone results in specific absorption bands.

The spectrum is expected to show two main types of electronic transitions: libretexts.org

π → π* transitions: These are high-energy, high-intensity absorptions associated with the conjugated π-electron system of the substituted pyridine ring. These transitions are expected to occur at shorter wavelengths (e.g., ~220-280 nm). nist.gov

n → π* transitions: These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. upenn.edu This transition is characteristic of ketones and is typically observed at longer wavelengths (e.g., ~300-330 nm).

The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity. The presence of these characteristic absorption bands confirms the conjugated ketone system.

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Chiral Analogues of this compound

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org These methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for determining the absolute configuration and conformational features of chiral compounds. slideshare.net For a chiral analogue of this compound, where a stereocenter might be introduced, for instance, at the α-position to the carbonyl group, these techniques would provide critical structural information.

Circular Dichroism (CD)

Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. unipi.it An achiral molecule will not exhibit a CD spectrum. For a chiral analogue, the pyridine and carbonyl chromophores would give rise to characteristic CD signals corresponding to their electronic transitions.

The sign and magnitude of the CD bands, often referred to as Cotton effects, are highly sensitive to the stereochemical environment of the chromophore. vlabs.ac.in For instance, the n→π* transition of the carbonyl group in a chiral ketone typically appears in the 280-300 nm region and its sign can often be correlated with the absolute configuration of the molecule using empirical rules like the Octant Rule. vlabs.ac.in This rule divides the space around the carbonyl group into eight octants, and the sign of the Cotton effect is predicted based on the position of substituents in these octants. vlabs.ac.in

As a direct analogue with published chiroptical data for this compound is not available, we can look at related chiral pyridine systems to illustrate the nature of the data obtained. For example, the circular dichroism spectra of (–)-(R)-2-(1,2,2-trimethylpropyl)pyridine have been reported and show the influence of the chiral alkyl substituent on the electronic transitions of the pyridine ring. rsc.org The spectra reveal multiple electronic transitions in the near-ultraviolet region. rsc.org

Illustrative Circular Dichroism Data for a Chiral Pyridine Derivative

The following table presents the circular dichroism data for (–)-(R)-2-(1,2,2-trimethylpropyl)pyridine in different solvents, demonstrating the sensitivity of CD measurements to environmental conditions. The data shows distinct peaks corresponding to electronic transitions within the pyridine chromophore. rsc.org

SolventWavelength (λ) / nmMolar Ellipticity ([θ])
Cyclohexane271-160
265-160
259-120
Dioxan272-170
266-170
260-130
Methanol (B129727)271-160
264-170
258-130
Methanol-H₂O (9:1)270-150
264-160
258-120

This data is for (–)-(R)-2-(1,2,2-trimethylpropyl)pyridine and is presented to illustrate the principles of CD spectroscopy for a chiral pyridine derivative. rsc.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org ORD and CD are intimately related phenomena, collectively known as the Cotton effect. vlabs.ac.in An ORD curve shows a characteristic peak and trough in the vicinity of a chromophore's absorption band. slideshare.net A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. vlabs.ac.in

For a chiral analogue of this compound, the ORD spectrum would be dominated by the Cotton effect arising from the carbonyl chromophore. The sign and amplitude of the Cotton effect would provide information about the stereochemistry of the molecule. Plain ORD curves, which show a steady increase or decrease in rotation with decreasing wavelength, are observed for chiral compounds that lack a chromophore in the measured range. vlabs.ac.in

The analysis of CD and ORD spectra, often supported by computational methods, is a powerful approach for the non-ambiguous assignment of the absolute configuration of chiral molecules. nih.gov

Chemical Reactivity and Reaction Mechanisms of 1 4,5 Dimethylpyridin 3 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine nucleus is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.comyoutube.com The nitrogen atom can also be protonated or coordinate to Lewis acids under typical EAS conditions, further deactivating the ring. rsc.org For pyridine itself, electrophilic substitution, when it occurs, predominantly directs the incoming electrophile to the 3-position. youtube.com

In the case of 1-(4,5-dimethylpyridin-3-yl)ethanone, the pyridine ring is substituted with two methyl groups and an acetyl group. The methyl groups are electron-donating and would typically activate the ring towards EAS. Conversely, the acetyl group at the 3-position is strongly deactivating due to its electron-withdrawing character. The combination of these activating and deactivating groups, along with the inherent electronic properties of the pyridine ring, makes predicting the outcome of EAS reactions complex.

Computational studies on related pyridine derivatives have shown that the nitration of pyridine itself with the nitronium ion (NO₂⁺) has a low activation energy, but the strongly acidic medium required for the reaction leads to the formation of the pyridinium (B92312) ion, which is highly deactivated. rsc.org This often prevents the EAS nitration of pyridine in acidic environments. rsc.org For substituted pyridines, the reaction conditions must be vigorous, often requiring high temperatures, and the yields can be low. youtube.com For instance, the nitration of some substituted pyridines can yield 3-nitropyridine (B142982) derivatives. researchgate.net

Nucleophilic Additions and Substitutions Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group (C=O) in the ethanone moiety of this compound is a primary site for chemical reactivity. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction is known as nucleophilic addition. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol. The reactivity of the carbonyl group can be influenced by electronic factors; electron-withdrawing groups attached to the carbonyl increase its reactivity, while electron-donating groups decrease it. masterorganicchemistry.com

Key reactions involving the ethanone carbonyl group include:

Addition of Hydride Reagents: Reduction of the ketone with reagents like sodium borohydride (B1222165) or lithium aluminum hydride would lead to the corresponding secondary alcohol, 1-(4,5-dimethylpyridin-3-yl)ethanol.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl group to form tertiary alcohols after an acidic workup. These reactions are generally irreversible. masterorganicchemistry.com

Cyanohydrin Formation: The addition of cyanide ion (from a source like HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin. This reaction is reversible. masterorganicchemistry.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene. This allows for the formation of a new carbon-carbon double bond.

Condensation Reactions: The carbonyl group can react with amines and their derivatives. For example, reaction with a primary amine would form an imine, while reaction with hydroxylamine (B1172632) would yield an oxime. These reactions often proceed via a tetrahedral intermediate followed by dehydration. libretexts.org

Computational studies have provided a detailed understanding of the trajectory of nucleophilic attack on a carbonyl group, showing that the nucleophile approaches the carbon atom at an angle greater than 90 degrees relative to the C=O bond, a path often referred to as the Bürgi-Dunitz trajectory. academie-sciences.fr

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) with this compound Derivatives

To utilize this compound in metal-catalyzed cross-coupling reactions, it typically first needs to be converted into a derivative containing a suitable leaving group, such as a halide (Br, I) or a triflate (OTf), on the pyridine ring. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organohalide or triflate with an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org For a derivative like bromo-1-(4,5-dimethylpyridin-3-yl)ethanone, a Suzuki coupling could be used to introduce a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups onto the pyridine ring. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an aryl or vinyl halide (or triflate) and an alkene to form a substituted alkene. organic-chemistry.orgnih.gov A halogenated derivative of this compound could be coupled with various alkenes to introduce vinyl groups or more complex unsaturated moieties. organic-chemistry.orgnih.gov The catalytic cycle generally involves oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org A halide derivative of this compound could undergo Sonogashira coupling to synthesize alkynyl-substituted pyridines. wikipedia.orgscirp.org

Table 1: Overview of Metal-Catalyzed Coupling Reactions

Reaction Name Coupling Partners Catalyst System Bond Formed
Suzuki-Miyaura Organohalide/Triflate + Organoboron Pd catalyst, Base C(sp²)–C(sp²), C(sp²)–C(sp³)
Heck Organohalide/Triflate + Alkene Pd catalyst, Base C(sp²)–C(sp²) (vinyl)

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound involves transformations at both the ethanone group and potentially the pyridine ring or methyl substituents under certain conditions.

Reduction: The most common reduction reaction for this compound involves the carbonyl group of the ethanone moiety.

Reduction to an Alcohol: As mentioned previously, the ketone can be readily reduced to the corresponding secondary alcohol, 1-(4,5-dimethylpyridin-3-yl)ethanol, using hydride-donating reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with catalysts such as platinum, palladium, or nickel can also achieve this transformation.

Reduction to an Alkane (Deoxygenation): More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, could potentially reduce the carbonyl group completely to a methylene (B1212753) group (–CH₂–), yielding 3-ethyl-4,5-dimethylpyridine.

Oxidation:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid (e.g., m-CPBA) or other peroxides. wikipedia.orgorganic-chemistry.org The Baeyer-Villiger oxidation of this compound would likely lead to the formation of 4,5-dimethylpyridin-3-yl acetate (B1210297). The regioselectivity of this reaction depends on the migratory aptitude of the groups attached to the carbonyl carbon, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org In this case, the pyridyl group would migrate in preference to the methyl group. This reaction can also be catalyzed by enzymes known as Baeyer-Villiger monooxygenases (BVMOs). wikipedia.org

Oxidation of Methyl Groups: Under harsh conditions, the methyl groups on the pyridine ring could be oxidized to carboxylic acids. However, this would likely require strong oxidizing agents and may also affect other parts of the molecule.

Ring Modification and Derivatization Strategies for the Pyridine Core of this compound

Modification of the pyridine core of this compound can lead to a diverse range of new heterocyclic structures. These strategies often involve the reactivity of the substituents to induce cyclization or ring transformation reactions.

Synthesis of Fused Rings: The acetyl group and one of the adjacent methyl groups can participate in condensation reactions to form fused ring systems. For example, reaction with suitable reagents could lead to the formation of fused pyridines, such as thienopyridines or furopyridines. One-pot, three-component reactions are a powerful strategy for constructing fused heterocyclic systems. mdpi.com For instance, a reaction involving a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) can lead to fused thiazole-pyrimidines. mdpi.com Similar strategies could potentially be adapted.

Ring Transformation Reactions: Highly activated pyridine rings, particularly those with electron-withdrawing groups like nitro groups, can undergo ring transformation reactions in the presence of nucleophiles. nih.govnih.gov While this compound is not as activated as a nitropyridine, derivatization to introduce such groups could open pathways for ring transformations. For example, 1-methyl-3,5-dinitro-2-pyridone can react with ketones and ammonia (B1221849) in a three-component reaction to yield substituted nitropyridines. nih.gov

A computational study on the related 3,5-diacetyl-2,6-dimethylpyridine (B1595985) showed that under acidic catalysis, it can undergo an intramolecular cyclization with salicylic (B10762653) aldehyde. nih.govresearchgate.net This proceeds via protonation of the pyridine nitrogen, which increases the acidity of the methyl group protons, leading to enolization of the acetyl group and subsequent cyclization. nih.govresearchgate.net This highlights how the interplay between the pyridine ring and its substituents can be exploited for complex molecule synthesis.

Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies focused solely on this compound are limited in the provided search results, the mechanisms of the fundamental reactions it undergoes are well-established in organic chemistry.

Mechanism of Nucleophilic Addition to the Carbonyl: As detailed in section 4.2, the reaction begins with the nucleophile attacking the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate where the carbon is sp³ hybridized. libretexts.org Subsequent protonation of the resulting alkoxide yields the final alcohol product. libretexts.org Theoretical models have confirmed that the nucleophile's trajectory is not perpendicular to the C=O bond but rather follows the Bürgi-Dunitz trajectory. academie-sciences.fr

Mechanism of Metal-Catalyzed Coupling Reactions:

Heck Reaction: The generally accepted mechanism involves a catalytic cycle starting with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. nih.govlibretexts.org This is followed by coordination and migratory insertion of the alkene into the Pd-aryl bond. The final steps are β-hydride elimination to form the product and reductive elimination of the palladium catalyst to regenerate the active Pd(0) species. nih.gov

Suzuki Reaction: The catalytic cycle begins similarly with the oxidative addition of the organohalide to the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org The next crucial step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base. organic-chemistry.org The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.org

Sonogashira Reaction: This reaction is thought to proceed via two interconnected catalytic cycles, one for palladium and one for copper. wikipedia.org The palladium cycle involves oxidative addition of the aryl halide and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in transmetalation with the Pd(II) complex. wikipedia.org

Mechanism of Baeyer-Villiger Oxidation: The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ketone towards nucleophilic attack by the peroxyacid. wikipedia.org This attack forms a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step is the concerted migration of one of the ketone's substituents to the adjacent peroxide oxygen, with the simultaneous departure of a carboxylic acid. wikipedia.org The migratory aptitude (pyridyl > alkyl) determines the final ester product.

Theoretical and Computational Studies of 1 4,5 Dimethylpyridin 3 Yl Ethanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's three-dimensional shape (geometry) and the distribution of electrons within its structure. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy, electron density, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. niscpr.res.innanobioletters.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. niscpr.res.innanobioletters.com

The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For a molecule like 1-(4,5-dimethylpyridin-3-yl)ethanone, this would involve determining the precise bond lengths, bond angles, and dihedral angles, such as the orientation of the acetyl group relative to the pyridine (B92270) ring.

A crucial aspect of DFT calculations is the selection of a functional and a basis set.

Functional: The functional is a mathematical approximation that relates the electron density to the exchange-correlation energy. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional known for its versatility and good performance for many organic molecules. nih.govmdpi.commdpi.com Other functionals like PBE0 or M06-2X might also be chosen depending on the specific properties being investigated.

Basis Set: A basis set is a set of mathematical functions (Gaussian-type orbitals) used to build the molecular orbitals. The size and complexity of the basis set determine the accuracy of the calculation. Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are common starting points, offering a good compromise between accuracy and computational demand. nih.govmdpi.com For higher accuracy, correlation-consistent basis sets like cc-pVDZ or Ahlrichs basis sets like def2-TZVP may be employed. nanobioletters.comnih.gov

For instance, a computational study on 3,5-diacetyl-2,6-dimethylpyridine (B1595985) utilized the B3LYP functional with a 6-31G basis set to investigate its structure and reactivity. nih.gov Similarly, calculations on other ethanone (B97240) derivatives have successfully used B3LYP with larger basis sets like def2-TZVP to obtain accurate geometries and electronic properties. nih.gov

Table 1: Example of DFT Functionals and Basis Sets Used for Similar Molecules

Molecule Type Functional Basis Set Reference
Substituted Pyridine B3LYP 6-31G nih.gov
Ethanone Derivative B3LYP-D3BJ def2-TZVP nih.gov
Boronate Ester Ethanone B3LYP 6-311+G(2d,p) mdpi.com
Cyclobutyl Ethanone B3LYP cc-pVDZ niscpr.res.in

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameters that are sometimes used in DFT functionals. These methods are generally more computationally demanding than DFT but can provide higher accuracy for electronic structure analysis.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). While HF provides a basic description, it neglects electron correlation, which is crucial for accurate energy predictions. MP2 includes some electron correlation and is often a good next step in terms of accuracy. CCSD(T) is considered the "gold standard" in quantum chemistry for its high accuracy, though its computational cost limits its application to smaller molecules.

For a molecule like this compound, ab initio methods could be used to benchmark the results obtained from DFT. For example, the energy difference between different conformers could be calculated at the CCSD(T) level to provide a highly reliable reference value against which various DFT functionals can be tested.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgacs.org The energy and spatial distribution of these orbitals provide critical insights into a molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence orbital from which the molecule is most likely to donate electrons. A higher HOMO energy indicates a better electron donor (more nucleophilic).

LUMO (Lowest Unoccupied Molecular Orbital): This is the first available empty orbital, representing the region where a molecule is most likely to accept electrons. A lower LUMO energy indicates a better electron acceptor (more electrophilic).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive and can be more easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly on the nitrogen atom and certain carbon atoms, reflecting its nucleophilic character. The LUMO is likely to be concentrated on the acetyl group, specifically the carbonyl carbon, which is an electrophilic center. Substituent effects from the methyl groups would also subtly influence the energy and distribution of these orbitals. rsc.org

Table 2: Illustrative FMO Data for a Related Naphthalene Ethanone Derivative

Parameter Energy (eV) Description
EHOMO -6.587 Indicates electron-donating capability.
ELUMO -2.822 Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 3.765 Relates to chemical reactivity and stability. nih.gov

Data adapted from a study on 1-(6-amino-5-nitronaphthalen-2-yl)ethanone for illustrative purposes. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods are powerful tools for predicting and interpreting various types of spectra, which helps in the characterization and identification of molecules.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a common application of DFT. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is typically used in conjunction with a DFT functional (like B3LYP) and a suitable basis set. nih.govacs.org Calculated magnetic shielding constants are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. acs.org This allows for direct comparison with experimental data and can be invaluable for assigning complex spectra and confirming molecular structures. d-nb.infoacs.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of vibrational bands. These calculations are performed after geometry optimization to confirm that the structure is at a true energy minimum (no imaginary frequencies). The predicted frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and solvent effects, so they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. niscpr.res.in This analysis helps in assigning specific peaks in an experimental IR spectrum to particular functional group vibrations, such as the C=O stretch of the acetyl group or C-H vibrations of the methyl and pyridine ring groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. These calculations provide the excitation energies (which can be converted to wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). This information helps to understand the electronic structure and can be used to interpret the observed color and photochemical properties of a compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. capes.gov.br MD uses classical mechanics (Newton's laws of motion) and a "force field"—a set of parameters that approximates the potential energy of the system—to simulate the trajectory of particles.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule, particularly the rotation around the C-C bond connecting the acetyl group to the pyridine ring. MD can map the potential energy surface and determine the relative populations and energy barriers between different conformers.

Intermolecular Interactions: Simulating the molecule in a solvent (e.g., water or an organic solvent) to study how it interacts with its environment. This can reveal details about solvation shells, hydrogen bonding potential (e.g., between the pyridine nitrogen or carbonyl oxygen and protic solvent molecules), and how the solvent influences the conformational preferences of the molecule. nih.gov Such simulations are crucial for understanding the behavior of the compound in solution. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues of this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and a specific physicochemical property. nih.govresearchgate.net Instead of studying a single molecule in great detail, QSPR analyzes a dataset of related molecules to build a predictive model.

For a series of analogues of this compound (where substituents on the pyridine ring or acetyl group are varied), a QSPR model could be developed to predict properties relevant to chemical research, such as:

Lipophilicity (logP): This property, which describes a compound's partitioning between an oily and an aqueous phase, is crucial in medicinal chemistry and environmental science. researchgate.net

Boiling Point or Melting Point: Predicting these fundamental physical properties.

Reactivity Parameters: Correlating structural features with reactivity metrics derived from DFT, such as the HOMO-LUMO gap.

The process involves calculating a large number of "molecular descriptors" for each molecule in the series. These descriptors are numerical values that represent different aspects of the molecule's topology, geometry, or electronic structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that links a subset of these descriptors to the property of interest. nih.gov Such models are valuable for screening virtual libraries of compounds and prioritizing synthetic targets with desired properties.

Investigation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms at the molecular level. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, visualize transition states, and calculate energetic barriers, offering insights that are often difficult to obtain through experimental means alone. While direct computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related structures.

A pertinent example is the computational study of the cyclization reaction between 3,5-diacetyl-2,6-dimethylpyridine and salicylic (B10762653) aldehyde in an acidic medium, which was investigated using the DFT RB3LYP/6-31G method. researchgate.netresearchgate.net Such studies on analogous compounds illuminate the fundamental principles that likely govern the reactivity of this compound.

The investigation into the reaction of 3,5-diacetyl-2,6-dimethylpyridine revealed that the protonation of the pyridine nitrogen atom is a critical initial step in an acidic environment. researchgate.net This protonation leads to a significant increase in the positive Mulliken charge on the hydrogen atoms of the adjacent methyl and acetyl groups. This charge redistribution enhances the C-H acidity of these groups, making them more susceptible to deprotonation and subsequent reactions. researchgate.netresearchgate.net

Furthermore, the computational models demonstrated that the protonated enol tautomer of 3,5-diacetyl-2,6-dimethylpyridine can form a stable pre-reaction complex with salicylic aldehyde. researchgate.net This stability is attributed to the formation of three hydrogen bonds. The formation of this complex is believed to direct the reaction towards a Knoevenagel-type condensation, as opposed to a competing Claisen-Schmidt reaction at the acetyl group. researchgate.netresearchgate.net

The proposed mechanism, supported by computational analysis, involves two main stages:

Isomerization of the protonated 3,5-diacetyl-2,6-dimethylpyridine to its more reactive tautomeric enol form. researchgate.net

Interaction of this enol form with salicylic aldehyde to form the pre-reaction complex, followed by the cyclization reaction. researchgate.net

These computational findings underscore the importance of subtle electronic effects and the formation of intermediate complexes in directing the course of chemical reactions involving substituted pyridines. The calculated geometries and charge distributions provide a quantitative basis for understanding the observed reactivity.

Table 1: Calculated Mulliken Charges on Key Atoms of 3,5-Diacetyl-2,6-dimethylpyridine and its Protonated Form

Compound/FormAtomMulliken Charge (a.u.)
3,5-Diacetyl-2,6-dimethylpyridine (Neutral)Hydrogen (of 2-methyl group)+0.165
3,5-Diacetyl-2,6-dimethylpyridine (Protonated)Hydrogen (of 2-methyl group)+0.224

This table is generated based on data reported for a closely related compound, 3,5-diacetyl-2,6-dimethylpyridine, to illustrate the principles of computational analysis of reaction mechanisms. researchgate.net

Derivatization, Analogue Synthesis, and Structural Modification of 1 4,5 Dimethylpyridin 3 Yl Ethanone

Synthesis of Substituted 1-(4,5-Dimethylpyridin-3-YL)ethanone Derivatives with Varied Substituents

The synthesis of derivatives of this compound with varied substituents on the pyridine (B92270) ring is a key strategy for fine-tuning the molecule's electronic and steric properties. Methodologies for introducing new functional groups onto the pyridine scaffold are well-established in organic synthesis. For instance, multi-substituted pyridines can be accessed through solvent-free methodologies, starting from materials like ylidenemalononitriles, which can be adapted to produce a range of substituted aminonicotinonitriles. rsc.org While direct substitution on the 4,5-dimethylpyridine core can be challenging due to the directing effects of the existing alkyl and acetyl groups, synthetic routes starting from more elaborately substituted precursors are common.

Electrophilic aromatic substitution reactions on the pyridine ring are generally difficult without activating groups but can be directed to the positions ortho or para to the nitrogen atom under specific conditions. Conversely, nucleophilic aromatic substitution is more feasible, particularly if a leaving group is present on the ring. The development of catalytic methods, such as palladium-catalyzed cross-coupling reactions, has significantly expanded the scope of accessible derivatives. frontierspecialtychemicals.com These methods allow for the introduction of a wide array of substituents, including aryl, alkyl, and heteroatom-containing groups.

Table 1: Examples of Potential Substituted Derivatives and General Synthetic Approaches

Substituent PositionSubstituent TypeGeneral Synthetic ApproachStarting Material Example
C2 or C6Halogen (Cl, Br)Halogenation of pyridine N-oxide followed by deoxygenationThis compound N-oxide
C2 or C6Amino (NH₂)Chichibabin reaction or nucleophilic substitution of a halo-derivative2-Bromo-1-(4,5-dimethylpyridin-3-yl)ethanone
C2 or C6Cyano (CN)Palladium-catalyzed cyanation of a halo-derivative2-Iodo-1-(4,5-dimethylpyridin-3-yl)ethanone
C2 or C6ArylSuzuki or Stille cross-coupling of a halo-derivative2-Bromo-1-(4,5-dimethylpyridin-3-yl)ethanone

This table presents hypothetical synthetic strategies based on general pyridine chemistry.

Ring-Fused and Polycyclic Analogues Incorporating the 4,5-Dimethylpyridine Core

The construction of ring-fused and polycyclic systems built upon the 4,5-dimethylpyridine core leads to conformationally restricted analogues with distinct three-dimensional shapes. These modifications can significantly impact the molecule's interaction with biological targets. The synthesis of such systems often involves intramolecular cyclization reactions of appropriately functionalized this compound derivatives.

For example, a derivative bearing a reactive side chain at the C2 or C6 position can undergo cyclization to form a five- or six-membered ring fused to the pyridine core. Methodologies for creating fused heterocyclic systems, such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, or pyrrolo[2,3-b]pyridines, are well-documented. researchgate.net The synthesis of fused thiazole-pyrimidines has been achieved through both two-component and three-component reactions involving electron-deficient alkynes. mdpi.com Similarly, palladium-catalyzed C(sp³)–H activation and alkenyl-to-alkyl 1,4-Pd migration represents a modern approach to synthesizing fused cyclobutanes, azetidines, and oxetanes. nih.gov These strategies could be adapted to create novel polycyclic structures from cycloalkenyl derivatives of the core molecule.

Table 2: Potential Ring-Fused Analogues and General Cyclization Strategies

Fused Ring SystemPrecursor Functional GroupGeneral Cyclization Method
Thieno[2,3-b]pyridine2-Mercapto group and an adjacent electrophilic side chainIntramolecular condensation
Furo[2,3-b]pyridine2-Hydroxy group and an adjacent electrophilic side chainIntramolecular Williamson ether synthesis
Pyrrolo[2,3-b]pyridine2-Amino group and an adjacent carbonyl-containing side chainIntramolecular condensation/cyclization (e.g., Friedländer synthesis)
Bicyclo[4.2.0]octeneCyclohexenyl bromide precursorPd-catalyzed C(sp³)–H activation and 1,4-Pd migration nih.gov

This table outlines conceptual synthetic pathways to fused analogues.

Heteroatom Replacement Strategies within the Core Structure

Replacing the nitrogen atom or a carbon atom of the pyridine ring with another heteroatom generates isosteres with potentially different electronic distributions, hydrogen bonding capabilities, and metabolic stabilities. For example, replacing the pyridine ring with a pyrazole (B372694) ring results in a significant change in the core structure. The synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives has been reported, where 3,5-dimethylpyrazole (B48361) is N-alkylated with a 1-aryl-2-bromoethanone. mdpi.com This provides a template for synthesizing an analogue where the 4,5-dimethylpyridine core is replaced by a 3,5-dimethylpyrazole core.

Another strategy involves replacing a ring carbon with a heteroatom. For instance, the synthesis of oxazole (B20620) or thiazole (B1198619) rings as pyridine bioisosteres is a common approach in medicinal chemistry. The synthesis of thiazolo[4′,5′;4,5]thieno[3,2-d]pyrimidine demonstrates the construction of complex fused systems where heteroatom placement is key. researchgate.net While direct replacement within the this compound framework is synthetically demanding, building such analogues from acyclic precursors designed to form the desired heterocyclic ring is a viable strategy.

Functionalization of the Ethanone (B97240) Moiety and Side Chains

The ethanone group of this compound is a versatile handle for a wide range of chemical transformations. These modifications can introduce new functional groups, alter polarity, and create points for further conjugation.

Standard ketone chemistry can be applied to the ethanone moiety. For example:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding 1-(4,5-dimethylpyridin-3-yl)ethanol. This introduces a chiral center and a hydroxyl group capable of hydrogen bonding.

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. mdpi.com These oximes can be further derivatized, for example, by conversion to oxime ethers, which can modulate the compound's lipophilicity and conformational flexibility. mdpi.com

Alpha-Halogenation: The methyl group of the ethanone moiety can be halogenated under acidic or basic conditions to produce α-halo ketones, which are versatile intermediates for nucleophilic substitution reactions.

Condensation Reactions: The α-protons are acidic enough to participate in aldol-type condensation reactions with various aldehydes, extending the side chain and creating more complex structures.

The methyl groups on the pyridine ring can also be functionalized, typically through radical halogenation, to introduce handles for further modification, although this can sometimes lack selectivity.

Table 3: Functionalization of the Ethanone Moiety

Reaction TypeReagentsProduct Functional Group
ReductionNaBH₄, LiAlH₄Secondary Alcohol
Oxime FormationNH₂OH·HClOxime
O-Alkylation of OximeNaH, Alkyl HalideOxime Ether
Wittig ReactionPh₃P=CHRAlkene
Mannich ReactionFormaldehyde, Secondary Amineβ-Amino-ketone
Alpha-HalogenationNBS, Br₂α-Halo-ketone

Stereoselective Synthesis of Chiral Analogues of this compound

The introduction of chirality can be crucial for selective biological activity. A primary route to chiral analogues of this compound is through the stereoselective synthesis of its derivatives.

The most direct approach is the asymmetric reduction of the ketone in the ethanone moiety to produce a single enantiomer of the corresponding alcohol, (R)- or (S)-1-(4,5-dimethylpyridin-3-yl)ethanol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation. mdpi.com The use of enzymes, such as ketoreductases, offers a green and highly selective method for producing chiral alcohols from prochiral ketones. mdpi.com

Another strategy involves dynamic kinetic resolution (DKR). In DKR, a racemic starting material, such as a chiral alcohol, is converted to a single enantiomer of a product. This process combines in situ racemization of the less reactive enantiomer with a highly enantioselective reaction, often catalyzed by a lipase (B570770) in combination with a metal catalyst. mdpi.com This methodology could be applied to a racemic mixture of 1-(4,5-dimethylpyridin-3-yl)ethanol to obtain an enantiomerically pure ester derivative.

Furthermore, chiral centers can be introduced by using chiral building blocks in the synthesis of the pyridine ring itself or by attaching chiral auxiliaries or side chains to the molecule. For example, the stereoselective synthesis of P-chiral phosphorus compounds from N-tert-butoxycarbonyl amino acids demonstrates how chiral precursors can be used to construct complex chiral molecules. nih.gov Similarly, rhodium-catalyzed asymmetric intramolecular 1,4-addition reactions have been used to synthesize chiral 3-aryl-1-indanones with high enantioselectivity, a strategy that could conceptually be adapted to create chiral, cyclic analogues. organic-chemistry.org

Advanced Applications in Chemical Sciences Excluding Prohibited Areas

1-(4,5-Dimethylpyridin-3-YL)ethanone as a Precursor and Building Block in Organic Synthesis

As a substituted pyridyl ketone, this compound serves as a key building block for the synthesis of more elaborate chemical architectures. The presence of the ketone functional group allows for a wide range of chemical transformations, while the dimethyl-substituted pyridine (B92270) core provides a stable, aromatic scaffold that can be incorporated into larger systems. This dual functionality is pivotal for its role in constructing complex organic molecules. evitachem.comnih.gov

The pyridine ring is a common structural motif in many biologically active compounds and functional materials. rsc.orgnih.gov Molecules like this compound are instrumental as starting materials for creating more complex heterocyclic systems. The ketone moiety can participate in a variety of condensation and cyclization reactions to build new rings fused to or substituted on the pyridine core. For instance, reactions involving the ketone's α-carbon or the carbonyl group itself can lead to the formation of quinolines, pyrazoles, and other polycyclic or multi-heterocyclic structures. researchgate.netresearchgate.net

Multicomponent reactions (MCRs) represent an efficient strategy for synthesizing complex molecules, and pyridyl ketones are valuable substrates in such processes. researchgate.net By reacting with various reagents, such as amines, active methylene (B1212753) compounds, or other carbonyl compounds, this compound can be used to construct highly substituted pyridines and related heterocycles in a single step. researchgate.netresearchgate.net Furthermore, related dihydropyridone structures, which can be synthesized from similar precursors, serve as crucial intermediates for accessing diverse bioactive molecules. mdpi.comresearchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Pyridyl Ketone Precursors This table is illustrative of reaction types applicable to pyridyl ketones.

Precursor Type Reagents Resulting Heterocycle Reference
2-Aminoarylketone Active Methylene Compound Quinolines researchgate.net
Chalcone (Aryl Ketone) Phenyl Hydrazine Pyrazolines researchgate.net
α-Pyridinium Methyl Ketone α,β-Unsaturated Carbonyl Substituted Pyridines researchgate.net
1,3-Dicarbonyl / Vinylogous Amide - Substituted Pyridines rsc.org

Substituted pyridines are fundamental ligands in coordination chemistry and transition metal catalysis due to the Lewis basicity of the nitrogen atom. wikipedia.orgnsf.gov The compound this compound possesses two potential coordination sites: the pyridine nitrogen atom and the carbonyl oxygen atom. This allows it to function as a monodentate ligand through its nitrogen or as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.

The chemistry of related pyridyl ketones, such as di-2-pyridyl ketone, has been extensively studied, revealing a rich coordination behavior. researchgate.netresearchgate.netnih.gov These ligands can coordinate to a single metal ion or bridge multiple metal centers, leading to the formation of discrete coordination complexes or extended coordination polymers. researchgate.net The resulting metal complexes have applications in catalysis and materials science. The specific substitution pattern on the pyridine ring, as seen in this compound, can influence the steric and electronic properties of the resulting metal complex, thereby tuning its reactivity and physical properties. mdpi.com

Table 2: Potential Coordination Modes of Pyridyl Ethanone (B97240) Ligands

Coordination Mode Description Potential Application References
Monodentate (N-coordination) The pyridine nitrogen atom coordinates to the metal center. Catalysis, Basic Complexes wikipedia.org
Bidentate (N,O-chelation) Both the pyridine nitrogen and carbonyl oxygen coordinate to the same metal center. Stabilized Catalysts, Supramolecular Assembly researchgate.net
Bridging The ligand links two or more metal centers, using either one or both donor atoms. Coordination Polymers, Magnetic Materials researchgate.netnih.gov

Role in Materials Science and Polymer Chemistry

The unique combination of a heterocyclic aromatic ring and a modifiable functional group makes this compound a compound of interest in the design of advanced materials with tailored properties. bldpharm.combldpharm.com

Commercial suppliers categorize this compound as a material building block for polymer science, indicating its potential as a monomeric unit. bldpharm.com The ketone group can be chemically transformed into a polymerizable functional group, such as a vinyl group, to create a vinyl ketone monomer. The polymerization of vinyl ketones is a known method for producing poly(vinyl ketones), which are photo-responsive polymers with applications in photodegradable materials. mdpi.com The pyridine moiety incorporated into the polymer backbone would impart specific properties, such as thermal stability, altered solubility, and the ability to coordinate with metal ions, leading to functional or specialty polymers.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies from smaller molecular components. mdpi.comnih.gov The structure of this compound is well-suited for this purpose. The pyridine ring can participate in π-π stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. acs.org These features allow it to self-assemble or co-assemble with other molecules to form complex architectures like helices, sheets, and networks. nih.gov Pyridine derivatives are widely used as building blocks for supramolecular gels and halogen-bonded networks. mdpi.comacs.org

In the field of optoelectronics, heterocyclic compounds are essential for developing materials for devices like Organic Light-Emitting Diodes (OLEDs). The incorporation of specific heterocyclic units can tune the electronic properties of a material, affecting its fluorescence and charge-transport capabilities. researchgate.net While direct studies on this compound in this context are not widely reported, related imidazole (B134444) and pyridine-containing molecules are known to be effective components in OLEDs and other optoelectronic applications. researchgate.net

Application as Analytical Probes and Reagents in Research Methodologies (Non-Clinical)

The development of molecular probes and reagents for analytical chemistry is a critical area of research. Heterocyclic compounds are frequently used as scaffolds for sensors that can detect specific ions or molecules through changes in their optical properties, such as color or fluorescence. researchgate.net

The structure of this compound, featuring both a metal-coordinating pyridine unit and a carbonyl group, makes it a candidate for development into a chemosensor. Through chemical modification, it could be converted into a fluorescent probe that exhibits a change in emission upon binding to a target analyte, such as a metal ion. Furthermore, the use of stable isotopes in research is crucial for mechanistic studies and metabolic tracking. Methods exist for the incorporation of ¹⁵N into pyridine rings, creating labeled isotopologs that can be used in advanced research methodologies. nih.gov A labeled version of this compound could serve as a valuable tool in non-clinical research to trace reaction pathways or study binding interactions.

Analytical Method Development for Research Applications of 1 4,5 Dimethylpyridin 3 Yl Ethanone

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the components of a mixture and assessing the purity of a compound. For 1-(4,5-dimethylpyridin-3-yl)ethanone, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most relevant techniques.

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. A Reverse-Phase HPLC (RP-HPLC) method is typically developed for the analysis of polar organic compounds like substituted pyridines. The development of a stability-indicating HPLC method is a complex process that involves the optimization of several factors, including the choice of column, mobile phase composition, flow rate, and detector wavelength. nih.gov

The process begins with selecting an appropriate stationary phase, commonly a C18 column, known for its versatility and effectiveness in separating a wide range of compounds. nih.govijprajournal.com The mobile phase, typically a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve good resolution and peak shape. nih.gov The detector wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity. researchgate.net For pyridine (B92270) derivatives, this is often in the 250-270 nm range. datapdf.com Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. researchgate.net

Table 1: Typical RP-HPLC Parameters for Analysis of Pyridine Derivatives

Parameter Typical Setting Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov Stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile:Water (gradient or isocratic) ijprajournal.com Eluent to move the analyte through the column.
Buffer Phosphate or Formate buffer (pH 3-7) To control ionization and improve peak shape.
Flow Rate 0.8 - 1.2 mL/min ijprajournal.comresearchgate.net Controls retention time and separation efficiency.
Detection UV-Vis Detector at ~260 nm nih.gov Quantifies the analyte based on light absorbance.
Column Temp. 25-30 °C nih.govijprajournal.com Ensures reproducible retention times.

| Injection Vol. | 10-20 µL ijprajournal.com | Volume of sample introduced into the system. |

Gas chromatography is the method of choice for analyzing volatile and thermally stable compounds. cdc.gov It is highly effective for assessing the purity of this compound, particularly for detecting volatile impurities or residual solvents from synthesis. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. tandfonline.com

The column's stationary phase, often a polysiloxane like 5%-phenyl-methylpolysiloxane (used in HP-5ms columns), separates compounds based on their boiling points and interactions with the phase. mdpi.com Common detectors include the Flame Ionization Detector (FID), which is sensitive to most organic compounds, and the Mass Spectrometer (MS), which provides structural information for definitive identification. cdc.govtandfonline.com While pyridine can be analyzed directly by GC, care must be taken as basic compounds can interact with acidic sites on the column, potentially leading to peak tailing; however, modern deactivated columns often mitigate this issue. acs.orgresearchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Pyridine Derivatives

Parameter Typical Setting Purpose
Column HP-5ms (or similar), 30 m x 0.25 mm, 0.25 µm Capillary column for high-resolution separation. mdpi.com
Carrier Gas Helium or Hydrogen mdpi.com Inert mobile phase.
Inlet Temperature 250 °C To ensure complete vaporization of the sample.
Oven Program 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min Temperature gradient to elute compounds with different boiling points.
Detector Mass Spectrometer (MS) Provides mass-to-charge ratio for identification and quantification. mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com Standard ionization technique for creating fragment patterns.

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification; Scan for identification. mdpi.com |

Thin-Layer Chromatography is a simple, rapid, and inexpensive technique widely used in synthetic organic chemistry to monitor the progress of a reaction. chemistryhall.com To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. chemistryhall.comlibretexts.org

A "co-spot" lane, containing both the starting material and the reaction mixture, is often used to help differentiate the product from the reactant, especially if they have similar polarities. libretexts.orgrochester.edu The plate is then placed in a chamber containing a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. The eluent moves up the plate by capillary action, and the compounds separate based on their differential partitioning between the stationary phase and the mobile phase. chemistryhall.com The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. libretexts.org Visualization is typically achieved under UV light, as pyridine rings are UV-active.

Table 3: General TLC Parameters for Reaction Monitoring

Parameter Description Purpose
Stationary Phase Silica gel on aluminum or glass plates chemscene.com Polar adsorbent for separation.
Mobile Phase Ethyl Acetate/Hexane, Dichloromethane (B109758)/Methanol (B129727) Solvent system chosen to achieve good separation (Rf 0.2-0.8). chemistryhall.com
Spotting Capillary tubes chemistryhall.com To apply a small, concentrated spot of the sample.
Visualization UV lamp (254 nm) To view UV-active compounds like pyridines as dark spots.

| Analysis | Comparison of reactant, product, and co-spot lanes libretexts.org | To assess reaction completion. |

Spectrophotometric Methods for Quantification in Research Samples (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods are valuable for the quantification of compounds in solution. The presence of the substituted pyridine ring in this compound, which acts as a chromophore, makes it suitable for analysis by UV-Visible (UV-Vis) spectrophotometry. datapdf.com Pyridine and its methyl-substituted derivatives typically show absorption peaks in the 250-270 nm region. datapdf.com The exact absorption maximum (λmax) for this compound would be determined experimentally by scanning a dilute solution of the pure compound across the UV spectrum. sielc.com Once the λmax is known, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations, allowing for the quantification of the compound in unknown research samples according to the Beer-Lambert law.

Fluorescence spectroscopy may also be a viable, and often more sensitive, analytical technique. Some pyridine derivatives exhibit fluorescence, and the emission spectra can be influenced by substituents and the solvent used. researchgate.net An investigation would be required to determine if this compound possesses native fluorescence or if it can be derivatized with a fluorescent tag for highly sensitive quantification.

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and selective approach for the detection of electroactive compounds. The pyridine nucleus is electrochemically active and can be detected using techniques such as cyclic voltammetry or differential pulse voltammetry (DPV). researchgate.netacs.org These methods measure the current response of a compound to a changing applied potential.

For the analysis of this compound, a glassy carbon electrode (GCE) would likely be used as the working electrode. researchgate.net The sensitivity and selectivity of the method can be significantly enhanced by modifying the electrode surface with materials like graphene, metal-organic frameworks (MOFs), or conductive polymers. researchgate.netmdpi.commdpi.com These materials can increase the electrode's surface area and improve electron transfer kinetics, leading to lower detection limits. mdpi.comnih.gov The development of such a sensor would involve optimizing parameters like the pH of the supporting electrolyte and the potential waveform to achieve the best signal for the target analyte. nih.gov

Table 4: List of Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
Acetonitrile -
Dichloromethane DCM
Dimethylformamide DMF
Dimethyl sulfoxide DMSO
Ethanol (B145695) -
Ethyl acetate -
Hexane -
Methanol -
Pyridine -

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4,5-dimethylpyridin-3-yl)ethanone, and how can purity be optimized?

  • Methodology :

  • Condensation reactions : React 4,5-dimethylpyridine-3-carbaldehyde with acetylating agents (e.g., acetic anhydride) under acidic catalysis.
  • Purification : Use recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Yield optimization : Control reaction temperature (reflux conditions) and stoichiometry of reagents. Catalytic palladium or nickel systems may enhance efficiency in related pyridinyl ethanone syntheses .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths, angles, and dihedral angles (e.g., SHELX software for refinement ).
  • Spectroscopy :
  • NMR : Assign peaks for methyl groups (δ ~2.3–2.6 ppm for CH₃) and pyridine protons (δ ~7.5–8.5 ppm).
  • FT-IR : Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and aromatic C-H vibrations .

Q. What computational methods predict the electronic properties of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials .
  • Basis sets : 6-31G(d,p) for geometry optimization and frequency analysis. Compare results with experimental UV-Vis spectra .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved?

  • Strategy :

  • Cross-validation : Compare DFT-predicted IR/NMR spectra with experimental data. Adjust functionals (e.g., include dispersion corrections) if deviations exceed 5%.
  • Crystallographic validation : Use X-ray structures to refine computational geometries .
  • Solvent effects : Incorporate polarizable continuum models (PCM) in simulations to match solution-phase data .

Q. What strategies improve the stability of this compound under varying pH and temperature?

  • Findings :

  • pH stability : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for storage.
  • Thermal stability : Decomposition occurs above 150°C. Conduct reactions below this threshold or under inert atmospheres .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Methods :

  • Receptor docking : Use AutoDock Vina to simulate binding to enzymes or receptors (e.g., cytochrome P450).
  • In vitro assays : Measure IC₅₀ values via enzyme inhibition studies (e.g., fluorometric assays) .
  • Pharmacokinetics : Assess metabolic stability using liver microsomes and HPLC-MS for metabolite identification .

Q. What are the challenges in synthesizing derivatives, and how can regioselectivity be controlled?

  • Solutions :

  • Directed ortho-metalation : Use bulky directing groups (e.g., TMS) to functionalize specific pyridine positions.
  • Protecting groups : Acetylate reactive hydroxyl or amine sites before modifying the pyridine ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.